Cas no 1173119-75-9 (3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile)

3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile is a heterocyclic organic compound featuring an isoxazoline ring substituted with a 4-chlorophenyl group and a nitrile functionality. This structure confers versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the chloro-phenyl moiety enhances lipophilicity, potentially improving membrane permeability in drug candidates. The nitrile group offers reactivity for further derivatization, enabling the introduction of additional functional groups. Its stable dihydro-isoxazole core provides a rigid scaffold, beneficial for structure-activity relationship studies. The compound is typically utilized in research settings for the design of enzyme inhibitors or receptor modulators due to its balanced electronic and steric properties.
3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile structure
1173119-75-9 structure
Product Name:3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile
CAS No:1173119-75-9
MF:C10H7ClN2O
MW:206.62838101387
CID:5176901
Update Time:2026-03-05

3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile
    • Inchi: 1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-4,9H,5H2
    • InChI Key: ZXECSZDWMQSGCW-UHFFFAOYSA-N
    • SMILES: O1C(C#N)CC(C2=CC=C(Cl)C=C2)=N1

Computed Properties

  • Exact Mass: 206.025
  • Monoisotopic Mass: 206.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.4A^2

3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile Security Information

  • Storage Condition:(BD606996)

3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM487362-1g
3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile
1173119-75-9 97%
1g
$539 2023-03-07
Ambeed
A389542-1g
3-(4-Chlorophenyl)-4,5-dihydroisoxazole-5-carbonitrile
1173119-75-9 97%
1g
$550.0 2024-04-26

3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1173119-75-9)3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile
Order Number:A926315
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:47
Price ($):495.0
Email:sales@amadischem.com

Additional information on 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile

Introduction to 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile (CAS No. 1173119-75-9)

3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1173119-75-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of a chloro-substituent on the aromatic ring and a cyano-group at the 5-position of the isoxazole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural features of 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile contribute to its potential as an intermediate in the synthesis of bioactive molecules. The chloro-phenyl moiety is particularly noteworthy, as halogenated aromatic compounds are frequently explored in medicinal chemistry due to their enhanced binding affinity and metabolic stability. The dihydro-isoxazole core provides a rigid bicyclic framework that can be further modified to target specific biological pathways. Additionally, the cyano-group serves as a versatile handle for chemical transformations, enabling the introduction of additional functional groups or the exploration of different pharmacophores.

In recent years, there has been growing interest in developing novel therapeutic agents based on isoxazole derivatives. These compounds have shown promise in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The 4-chloro-substitution on the phenyl ring enhances the lipophilicity of the molecule, which is often crucial for achieving optimal pharmacokinetic profiles. Furthermore, the electron-withdrawing nature of both the chloro-group and the cyano-group can modulate the reactivity and binding interactions with biological targets.

One of the most compelling aspects of 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile is its potential as a building block for more complex drug candidates. Researchers have leveraged similar scaffolds to develop molecules that exhibit potent activity against enzymes and receptors implicated in diseases such as cancer and neurodegeneration. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases and other enzymes involved in signal transduction pathways. The structural flexibility offered by the dihydro-isoxazole core allows for fine-tuning of binding interactions through modifications at various positions.

The synthesis of 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile typically involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps often include cyclization reactions to form the isoxazole ring followed by functional group transformations such as halogenation and nitrile introduction. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations are critical for scaling up production while maintaining cost-effectiveness.

The pharmacological evaluation of 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile has revealed intriguing biological profiles in preclinical studies. Initial assays have demonstrated activity against certain bacterial strains, suggesting potential applications in combating resistant infections. Additionally, computational modeling has been employed to predict binding affinities with target proteins, guiding further optimization efforts. The integration of experimental data with computational techniques provides a robust framework for understanding how structural modifications influence biological activity.

Recent publications highlight the importance of halogenated heterocycles in drug discovery programs. Compounds like 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile exemplify how strategic placement of halogen atoms can enhance molecular recognition events at biological interfaces. The interplay between electronic effects and steric hindrance imposed by these substituents plays a pivotal role in determining overall potency and selectivity. Such insights are invaluable for designing next-generation therapeutics with improved therapeutic indices.

The future prospects for this compound are promising, with ongoing research exploring its potential in treating neurological disorders and chronic inflammatory conditions. Novel synthetic strategies are being developed to access derivatives with enhanced bioavailability and reduced off-target effects. Collaborative efforts between academia and industry are fostering innovation in this area, ensuring that compounds like 3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile continue to advance towards clinical applications.

In conclusion,3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile (CAS No. 1173119-75-9) represents a significant contribution to pharmaceutical chemistry due to its versatile structure and promising biological properties. Its development underscores the importance of heterocyclic scaffolds in modern drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1173119-75-9)3-(4-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carbonitrile
A926315
Purity:99%
Quantity:1g
Price ($):495.0
Email